molecular formula C17H36O2 B1619493 3-(Tetradecyloxy)propan-1-ol CAS No. 63793-60-2

3-(Tetradecyloxy)propan-1-ol

Cat. No. B1619493
CAS RN: 63793-60-2
M. Wt: 272.5 g/mol
InChI Key: XXBAQTDVRLRXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetradecyloxy)propan-1-ol is a useful research compound. Its molecular formula is C17H36O2 and its molecular weight is 272.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Tetradecyloxy)propan-1-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3-(Tetradecyloxy)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tetradecyloxy)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63793-60-2

Product Name

3-(Tetradecyloxy)propan-1-ol

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

3-tetradecoxypropan-1-ol

InChI

InChI=1S/C17H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h18H,2-17H2,1H3

InChI Key

XXBAQTDVRLRXEV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCCCO

Canonical SMILES

CCCCCCCCCCCCCCOCCCO

Other CAS RN

63793-60-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Propylene oxide was bubbled into 685 g of myristyl alcohol in the presence of potassium hydroxide catalyst until three moles of propylene oxide were added per mole of myristyl alcohol, thus obtaining a pale, yellow liquid (PPG-3 myristyl ether) as the major product.
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685 g
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3 mol
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Synthesis routes and methods II

Procedure details

In 70 ml of a mixture of dimethylsulfoxide-tetrahydrofuran (1:1) are dissolved 12.3 g of trimethylene glycol and 15 g of tetradecyl bromide. To the solution is added 12 g of powdery potassium hydroxide. The mixture is vigorously stirred for one hour at a room temperature, which is refluxed under heating for two hours. The reaction mixture is poured into 400 ml of cold water, which is neutralized and subjected to extraction with ethyl acetate, then washed with water and dried. The resultant is concentrated to dryness, and the residue is dissolved in methanol when hot. Cooling of the solution gives precipitation of crystals, which are removed by filtration. The filtrate is refined by means of chromatography employing silica-gel (eluent:chloroform) to give 5.1 g of the end-product.
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12 g
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400 mL
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12.3 g
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15 g
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mixture
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70 mL
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dimethylsulfoxide tetrahydrofuran
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Synthesis routes and methods III

Procedure details

2% C12-C15 alkyl benzoate (Finsolv TN from Finetex); 5% octyl salicylate (Escalol 587 from ISP); 7.5% octylmethoxycinnamate (Escalol 557 from ISP); 8.2% phenyltrimethicone; 13.3% cyclopentasiloxane; 18% siliconized polyamide; and 1% fragrance.
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C12-C15 alkyl benzoate
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octylmethoxycinnamate
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cyclopentasiloxane
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polyamide
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